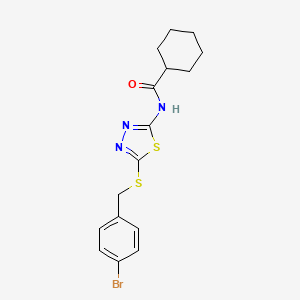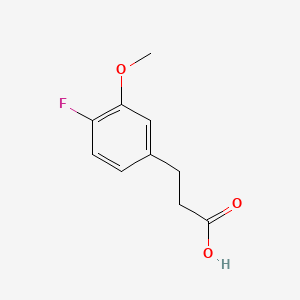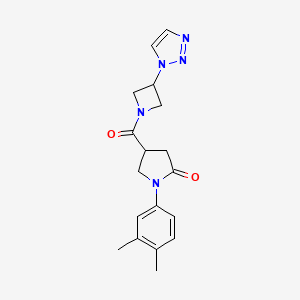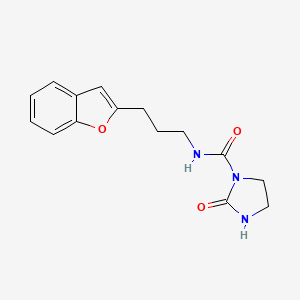
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a derivative that falls within the class of thiadiazole compounds. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial properties as indicated by the derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine, which have shown activity on allosteric receptors as antimicrobial agents .
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves the preparation of thioamides, thioureas, and dithiocarbamates, which can undergo stereospecific cyclisation with halogens to yield various heterocyclic compounds . The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide would likely involve a similar approach, where a precursor thioamide is cyclized with a bromine-dioxane complex to introduce the bromine atom and form the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. The presence of the 2-amino and 3-keto groups in the thiophene ring is essential for allosteric activity at the adenosine A1 receptor (A1AR). Substituents at various positions on the thiophene core can significantly affect the activity, with bulky or hydrophobic substituents enhancing the activity . The stereochemistry of the cyclisation products, as in the case of N-(2-cyclohexenyl)-substituted thioamides, is determined using NMR spectroscopy .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The thioamide group can be involved in cyclisation reactions to form heterocyclic structures, as seen in the synthesis of 2-substituted derivatives of hexahydrobenzothiazole . The bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide suggests potential for further substitution reactions, where the bromine could be replaced by other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of a thiadiazole ring imparts certain electronic characteristics, which can affect the compound's solubility, stability, and reactivity. The synthesized compounds' structures are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . The biological evaluation of these compounds, including their anticancer activity, is assessed using in vitro assays against various human cancer cell lines .
科学的研究の応用
Photodynamic Therapy Application
- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, as part of zinc phthalocyanine derivatives, shows promising application in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- Compounds derived from 1,3,4-thiadiazole, a core part of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, exhibit significant antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, highlighting their potential in both antimicrobial and anticancer therapies (Gür et al., 2020).
Insecticidal Activities
- The compound, when integrated into novel thiourea compounds, demonstrates insecticidal activities, particularly against Armyworm, indicating its utility in pest control applications (Jia, 2015).
Anti-bacterial Evaluation
- New derivatives of 1,3,4-thiadiazole, including N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, demonstrate excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, providing a basis for developing new antibacterial agents (Wan et al., 2018).
Antioxidant and α-Glucosidase Inhibitory Activities
- The compound, as part of benzimidazole derivatives containing 1,3,4-thiadiazole, shows potential in α-glucosidase inhibition and has notable antioxidant activities, making it relevant in diabetes management and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).
Acetylcholinesterase-Inhibition Activities
- Derivatives of 1,3,4-thiadiazol-2-amine, including those with a bromobenzyl component, demonstrate acetylcholinesterase-inhibition activities, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS2/c17-13-8-6-11(7-9-13)10-22-16-20-19-15(23-16)18-14(21)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDKNVBZFFVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)
![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)



![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)